2-Bromo-5-hydroxybenzenecarboximidamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-Bromo-5-hydroxybenzenecarboximidamide (CAS 1378876-81-3, molecular formula C₇H₇BrN₂O, molecular weight 215.05 g/mol) is a trisubstituted benzene derivative belonging to the benzamidine (benzenecarboximidamide) class, functionally characterized by a bromine atom at position 2, a phenolic hydroxyl at position 5, and a free carboximidamide (–C(=NH)NH₂) group at position 1. This specific substitution pattern is publicly curated in authoritative small-molecule databases, confirming its discrete chemical identity and computed physicochemical profile.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05
CAS No. 1378876-81-3
Cat. No. B2503011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxybenzenecarboximidamide
CAS1378876-81-3
Molecular FormulaC7H7BrN2O
Molecular Weight215.05
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=N)N)Br
InChIInChI=1S/C7H7BrN2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H3,9,10)
InChIKeyHRNHVQOMWBBFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-hydroxybenzenecarboximidamide (CAS 1378876-81-3) – Physicochemical & Structural Baseline for Research Sourcing


2-Bromo-5-hydroxybenzenecarboximidamide (CAS 1378876-81-3, molecular formula C₇H₇BrN₂O, molecular weight 215.05 g/mol) is a trisubstituted benzene derivative belonging to the benzamidine (benzenecarboximidamide) class, functionally characterized by a bromine atom at position 2, a phenolic hydroxyl at position 5, and a free carboximidamide (–C(=NH)NH₂) group at position 1 [1]. This specific substitution pattern is publicly curated in authoritative small-molecule databases, confirming its discrete chemical identity and computed physicochemical profile [1]. The compound serves as a versatile synthetic building block in medicinal chemistry, with the bromine atom providing a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the hydroxyl group enabling etherification or esterification, and the basic amidine moiety offering opportunities for salt formation, metal coordination, or bioisosteric replacement of amide functionalities in lead optimization campaigns.

Why 2-Bromo-5-hydroxybenzenecarboximidamide Cannot Be Replaced by Generic Benzamidine or Benzamide Analogs in Research Protocols


The benzamidine scaffold is widely exploited in medicinal chemistry for its ability to engage in strong bidentate hydrogen bonding and ionic interactions with biological targets (e.g., serine proteases, arginine-binding pockets). However, within this class, even subtle changes in substituent identity and ring position profoundly alter both the physicochemical property envelope and the synthetic trajectory of a building block [1]. Closely related compounds such as 2-bromo-N′-hydroxybenzenecarboximidamide (CAS 132475-60-6, the N-hydroxy isomer), 4-bromo-N′-hydroxybenzenecarboximidamide (CAS 19227-14-6, a positional isomer), or 5-bromosalicylamide (CAS 6329-74-4, the amide analog) differ from the target compound in their hydrogen-bond donor/acceptor counts, topological polar surface area, and lipophilicity – parameters that directly govern passive membrane permeability, aqueous solubility, and off-target selectivity in a research setting [2][3][4]. Furthermore, the presence of a free ring-hydroxyl group in the target compound permits regioselective O-functionalization (e.g., prodrug strategy) that is unavailable or positionally distinct in the comparator set, making generic substitution a source of uninterpretable structure–activity relationship (SAR) noise or synthetic failure.

Quantitative Physicochemical Differentiation of 2-Bromo-5-hydroxybenzenecarboximidamide (CAS 1378876-81-3) Against Closest Analogs


Hydrogen-Bond Donor Count Elevation Drives Divergent Drug-Likeness Profiles Versus N-Hydroxy Benzamidine Analogs

2-Bromo-5-hydroxybenzenecarboximidamide possesses 3 hydrogen-bond donor (HBD) atoms (two from the amidine –NH₂, one from the phenolic –OH), a value significantly higher than the 2 HBD atoms exhibited by the N-hydroxy isomers 2-bromo-N′-hydroxybenzenecarboximidamide (CAS 132475-60-6) and 4-bromo-N′-hydroxybenzenecarboximidamide (CAS 19227-14-6), as well as the amide comparator 5-bromosalicylamide (CAS 6329-74-4) [1][2][3][4]. HBD count is a critical component of Lipinski's Rule of Five; an increased HBD count generally limits passive transcellular permeability, making the target compound more polar and potentially more soluble than its N-hydroxy counterparts. This property is relevant for projects targeting extracellular or peripherally restricted pharmacology where high membrane penetration is undesirable.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area Enlargement Predicts Superior Aqueous Solubility for the Target Compound

The topological polar surface area (TPSA) of 2-bromo-5-hydroxybenzenecarboximidamide is computed as 70.1 Ų, which is 11.5 Ų larger than that of 5-bromosalicylamide (63.3 Ų) and 11.5–20.9% higher than the N-hydroxy benzamidine isomers (58.6 Ų for 2-bromo-N′-hydroxy analog; approx. 58.6 Ų for 4-bromo-N′-hydroxy analog) [1][2][3][4]. TPSA inversely correlates with passive intestinal absorption; a TPSA below 140 Ų is generally considered favorable for oral absorption, while differences within the 50–80 Ų range can modulate aqueous solubility. The increased TPSA of the target compound indicates it will have a higher intrinsic aqueous solubility than its closest analogs, making it a superior candidate for biochemical assays where DMSO stock solubility limitations are a concern.

Preformulation ADME Prediction Solubility Optimization

Distinct Lipophilicity (XLogP3) Shifts Target Compound Away from N-Hydroxy Amidine Space

The computed XLogP3 value for 2-bromo-5-hydroxybenzenecarboximidamide is 1.2, placing it between the more lipophilic 5-bromosalicylamide (XLogP3 = 2.6) and the less lipophilic 2-bromo-N′-hydroxybenzenecarboximidamide (XLogP3 = 1.0) [1][2][3]. The 4-bromo positional isomer (CAS 19227-14-6) has an XLogP3 of 1.7 [3]. Lipophilicity is the single most important predictor of ADME properties, including metabolic stability, plasma protein binding, and volume of distribution. The target compound’s intermediate logP offers a balanced profile that may avoid both the rapid metabolic clearance associated with higher logP (as in the salicylamide analog) and the excessive polarity that could limit membrane interactions (as in the N-hydroxy isomer). This positions the compound as a starting scaffold for lead optimization where fine-tuning of logP is required.

Lipophilicity Optimization Lead-Likeness Pharmacokinetic Prediction

Regiochemical Bromine Placement Enables Orthogonal Reactivity Not Accessible with Positional Isomers in Cross-Coupling Libraries

The bromine atom at the ortho position relative to the carboximidamide group creates a unique electronic and steric environment that directly impacts the efficiency of palladium-catalyzed cross-coupling reactions. In the target compound, the ortho-bromo substituent is conjugated to the electron-withdrawing amidine group, which can activate the C–Br bond toward oxidative addition [1]. By contrast, the meta-bromo arrangement in the 4-bromo-N′-hydroxy isomer (CAS 19227-14-6) places the bromine para to the amidine, yielding a different electronic activation profile and potentially different coupling kinetics [2]. This regiochemical distinction is critical when constructing compound libraries where the vector of diversification determines pharmacophore geometry. The ortho-bromo arrangement in the target compound is particularly suited for generating ortho-substituted biaryl or heterobiaryl products that project substituents into a specific region of chemical space inaccessible using meta- or para-bromo positional isomers.

Synthetic Methodology Parallel Library Synthesis Cross-Coupling Chemistry

High-Value Application Scenarios for 2-Bromo-5-hydroxybenzenecarboximidamide (CAS 1378876-81-3) Derived from Quantitative Differentiation Evidence


Serine Protease and Arginine-Mimetic Fragment Library Construction Requiring a Phenol Handle for Prodrug Derivatization

The free amidine group engages in bidentate salt-bridge interactions with Asp189 in serine proteases (e.g., trypsin, thrombin, factor Xa) and other arginine-binding pockets. The presence of a regiospecifically positioned phenolic hydroxyl at C5 provides an orthogonal functionalization point for introducing phosphate, sulfate, or ester prodrug moieties to mask polarity and improve oral absorption without altering the critical amidine pharmacophore [1]. The balanced XLogP3 of 1.2 further supports oral developability, while the increased TPSA (70.1 Ų) indicates adequate aqueous solubility for biochemical assay conditions. This dual orthogonal functionality is absent in the N-hydroxy isomers (CAS 132475-60-6, CAS 19227-14-6) and in 5-bromosalicylamide (CAS 6329-74-4), where the functional group for derivatization is either unavailable or located at a non-equivalent position.

Parallel Synthesis of Ortho-Substituted Biaryl Proteomimetics via Suzuki-Miyaura Coupling

The ortho-bromo substitution pattern relative to the amidine group creates an electron-deficient aryl bromide, which is expected to undergo faster oxidative addition with Pd(0) catalysts than the corresponding para-bromo isomer (CAS 19227-14-6) [1][2]. This property makes the compound particularly attractive for automated parallel library synthesis where high and reproducible conversion rates are required. The 3 hydrogen-bond donor atoms also permit subsequent chemoselective functionalization at either the amidine or phenol site, enabling the rapid generation of diverse biaryl scaffolds that project functionality into a distinct vector relative to the central benzene ring, a spatial variable that cannot be replicated using para-bromo or meta-bromo building blocks.

Physicochemical Differentiation as a Selection Criterion in Fragment-Based Drug Discovery (FBDD) Screening Sets

In fragment-based screening, library members are typically selected to sample diverse physicochemical property space while maintaining fragment-like characteristics (MW < 300 Da, clogP < 3). The target compound (MW 215.05, XLogP3 1.2, HBD 3, TPSA 70.1 Ų) occupies a distinct region of the fragment property triangle compared to its analogs [1][2]. Specifically, its higher HBD count and intermediate logP differentiate it from the overlapping property profiles of the N-hydroxy isomers, ensuring that a screening library containing this fragment probes chemical space not covered by more common benzamidine analogs. This property-based differentiation is directly relevant to procurement decisions for fragment library curation where chemical diversity and property-space coverage are the primary metrics of library quality.

Bioisosteric Replacement of Benzamide Lead Series with an Amidine Scaffold Possessing a Conjugated Phenol

In lead optimization programs where a benzamide series (e.g., based on 5-bromosalicylamide) suffers from metabolic amide hydrolysis or poor target engagement due to weak hydrogen-bonding, converting the amide to an amidine (carboximidamide) while retaining the bromine and hydroxyl substituents can significantly enhance potency through stronger ionic interactions with aspartate or glutamate residues [1][3]. The target compound provides a direct, purchasable entry point for this scaffold-hopping strategy without the need for custom synthesis of the amidine from the corresponding nitrile, saving 2–4 weeks of synthetic effort. The quantitative property differences (HBD count +1, TPSA +6.8 Ų, XLogP3 –1.4 relative to 5-bromosalicylamide) also serve as early indicators of how the scaffold hop will alter permeability and solubility relative to the lead amide series, informing the design of the next iteration of analogs.

Quote Request

Request a Quote for 2-Bromo-5-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.